![molecular formula C20H15NO4S2 B2718204 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2177366-28-6](/img/structure/B2718204.png)

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

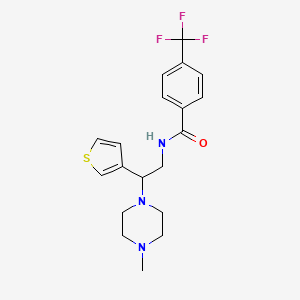

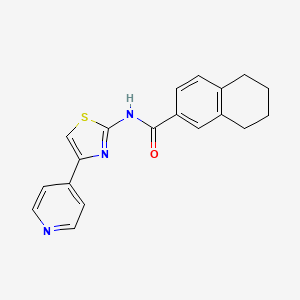

The compound is a complex organic molecule. It contains a bithiophene moiety, which is a system of two thiophene rings connected by a single bond . It also contains a chromene structure, which is a heterocyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the bithiophene and chromene moieties. The bithiophene could be synthesized via cross-coupling reactions starting from 2-halothiophenes . The chromene structure could be synthesized via a variety of methods, including condensation reactions .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The bithiophene and chromene moieties could potentially undergo a variety of reactions. For example, the thiophene rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .Applications De Recherche Scientifique

Structural Analysis and Polymorphism

The structural properties and polymorphic forms of chromene derivatives, including compounds similar to N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide, have been a subject of scientific interest. Studies have focused on understanding the crystal structures and the conformational behavior of these compounds. For instance, Reis et al. (2013) examined the crystal structures of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, highlighting the importance of the anti-rotamer conformation about the C-N bond and the variable positioning of the amide O atom in relation to the pyran ring O atom. This structural analysis is crucial for the development of new materials with desired physical and chemical properties Reis et al., 2013.

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, chromene derivatives have been explored for their potential in creating novel polymers. Nechifor (2009) synthesized a new monomer diacid containing coumarin chromophores, which was used to produce aromatic polyamides with photosensitive properties. These materials showed good solubility, thermal stability, and potential for creating crosslinked structures upon UV illumination, demonstrating their utility in various applications ranging from coatings to optical devices Nechifor, 2009.

Coordination Chemistry and Metal Complexes

The chemistry of chromene derivatives extends into the field of coordination chemistry, where they act as ligands to form complexes with various metals. Myannik et al. (2018) synthesized novel copper(II), cobalt(II), and nickel(II) complexes with chromene-based ligands, revealing insights into their structural, spectroscopic properties, and electrochemical behavior. Such studies are fundamental for the development of new materials with potential applications in catalysis, magnetic materials, and molecular electronics Myannik et al., 2018.

Photoreactive and Photodynamic Applications

The photoreactive properties of chromene compounds have been explored for their potential in photodynamic therapy and as molecular probes. Singh et al. (2008) synthesized a coumarin-based fluorescent hydroxyl radical indicator, demonstrating its utility in detecting hydroxyl radicals generated by radiolysis, which is crucial for understanding the mechanisms of radiation-induced DNA damage and for developing novel radioprotective agents Singh et al., 2008.

Antimicrobial and Antioxidant Properties

Chromene derivatives have been investigated for their antimicrobial and antioxidant properties. Subbareddy and Sumathi (2017) synthesized indolyl-chromene-carboxamide derivatives and evaluated them as antioxidant and antibacterial agents, highlighting the potential of these compounds in pharmaceutical applications and as functional materials with health-protective properties Subbareddy & Sumathi, 2017.

Safety and Hazards

Orientations Futures

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further developed as a pharmaceutical drug. Alternatively, if it has interesting optical or electronic properties, it could be used in the development of new materials .

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4S2/c22-14-9-17(25-16-4-2-1-3-13(14)16)20(24)21-10-15(23)19-6-5-18(27-19)12-7-8-26-11-12/h1-9,11,15,23H,10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMCSPPBLJUWCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2718126.png)

![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B2718128.png)

![(3-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2718140.png)